An In-depth Technical Guide to the Chemical Properties of Geranyllinalool
An In-depth Technical Guide to the Chemical Properties of Geranyllinalool
For Researchers, Scientists, and Drug Development Professionals
Geranyllinalool, a naturally occurring acyclic diterpene alcohol, is a significant compound in the fields of phytochemistry, fragrance science, and pharmaceutical development. It is recognized for its characteristic mild, sweet, floral, and woody aroma and serves as a crucial intermediate in the biosynthesis of other important volatile compounds in plants. Furthermore, its role as a precursor in the synthesis of pharmacologically active molecules, such as the anti-ulcer drug teprenone, underscores its importance in medicinal chemistry. This technical guide provides a comprehensive overview of the chemical properties of Geranyllinalool, including its physicochemical characteristics, spectroscopic data, biosynthetic pathways, and toxicological profile, presented in a format tailored for scientific and research applications.
General and Physicochemical Properties
Geranyllinalool is a colorless to pale yellow liquid.[1][2] Structurally, it is a straight-chain diterpenoid.[1] It is largely insoluble in water but shows solubility in organic solvents such as alcohols, and slight solubility in chloroform, DMSO, ethyl acetate, and methanol.[1][3]
| Identifier | Value | Reference |
| IUPAC Name | (6E,10E)-3,7,11,15-Tetramethylhexadeca-1,6,10,14-tetraen-3-ol | [4] |
| CAS Number | 1113-21-9 | [1] |
| Molecular Formula | C20H34O | [1] |
| Molecular Weight | 290.48 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid | [1][2] |
| Odor | Mild floral, rose, balsam | [1] |
| Physicochemical Property | Value | Reference |
| Boiling Point | 250 °C | [1] |
| Density | 0.885 g/mL at 20 °C | [1][5] |
| Refractive Index | n20/D 1.490 | [1][5] |
| Flash Point | 160 °C | [1] |
| Water Solubility | Insoluble | [1] |
| logP | 7.351 (estimated) | [1] |
| pKa | 14.40 ± 0.29 (Predicted) | [1] |
| Stability | Light sensitive; stable under normal temperatures and pressures. | [1][2] |
Spectroscopic Data
The structural elucidation of Geranyllinalool is supported by various spectroscopic techniques, primarily Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
| Spectroscopic Data | Description | Reference |
| Mass Spectrometry (GC-MS) | The mass spectrum of Geranyllinalool shows characteristic fragmentation patterns. Key mass-to-charge ratios (m/z) include prominent peaks at 69, 81, 93, and 107, with the molecular ion peak observed at 290. | [2] |
| ¹H NMR | The proton NMR spectrum provides detailed information about the chemical environment of the hydrogen atoms in the molecule. | [6] |
| ¹³C NMR | The carbon-13 NMR spectrum complements the ¹H NMR data, showing signals for each unique carbon atom in the structure. | [4] |
Biosynthesis in Plants
Geranyllinalool is a key intermediate in the biosynthesis of various terpenoids in plants, most notably as the precursor to the C16-homoterpene 4,8,12-trimethyltrideca-1,3,7,11-tetraene (TMTT), a volatile compound involved in indirect plant defense.[7][8] The biosynthesis of Geranyllinalool originates from the general terpenoid pathway.
The biosynthetic process begins with the condensation of isopentenyl diphosphate (IPP) and its isomer dimethylallyl diphosphate (DMAPP).[8] Through a series of condensation reactions, geranylgeranyl diphosphate (GGPP), a C20 intermediate, is formed.[8] A specific enzyme, geranyllinalool synthase (GLS), then catalyzes the conversion of GGPP to Geranyllinalool.[7][8] This process is often induced in response to herbivory and is regulated by plant signaling molecules such as jasmonates.[7][9]
Biosynthesis of Geranyllinalool and its conversion to TMTT.
Role in Plant Defense Signaling
Geranyllinalool itself is not a primary signaling molecule but is a crucial precursor in a plant defense signaling pathway. Herbivore attack triggers the production of jasmonic acid, a plant hormone that activates the expression of genes encoding enzymes like geranyllinalool synthase.[3][7] The resulting Geranyllinalool is then converted to the volatile compound TMTT, which is released into the atmosphere.[7][8] TMTT acts as a chemical cue, attracting natural predators of the attacking herbivores, a phenomenon known as "indirect defense".[3][8]
Role of Geranyllinalool in the plant defense response.
Experimental Protocols
Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
A representative protocol for the analysis of terpene alcohols like Geranyllinalool is as follows. This method is adapted from established procedures for similar compounds.[10][11][12]
1. Sample Preparation:
-
Standard Solution: Prepare a stock solution of Geranyllinalool (e.g., 1 mg/mL) in a suitable volatile solvent such as ethanol or hexane.
-
Calibration Standards: Perform serial dilutions of the stock solution to create a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Dilution: For concentrated samples like essential oils, dilute in a suitable solvent (e.g., 1:100 in ethanol) to bring the analyte concentration within the calibration range.
2. GC-MS Parameters:
-
GC Column: A polar capillary column, such as a DB-Wax or equivalent (e.g., 60 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: Increase to 240 °C at a rate of 3 °C/min.
-
Hold: Hold at 240 °C for 10 minutes.
-
-
Injector: Splitless mode at 250 °C.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
A general protocol for acquiring NMR spectra of Geranyllinalool is outlined below.[5][13][14]
1. Sample Preparation:
-
Dissolve approximately 5-10 mg of the purified Geranyllinalool sample in about 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a 5 mm NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).
2. NMR Spectrometer Parameters (for a 400 MHz instrument):
-
¹H NMR:
-
Pulse Program: Standard single-pulse (90° pulse) acquisition.
-
Spectral Width: ~12 ppm.
-
Acquisition Time: ~3-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64, depending on the sample concentration.
-
-
¹³C NMR:
-
Pulse Program: Standard single-pulse with proton decoupling.
-
Spectral Width: ~220 ppm.
-
Acquisition Time: ~1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more, as ¹³C has a low natural abundance.
-
Synthesis of Teprenone from Geranyllinalool
Geranyllinalool is a key starting material for the synthesis of teprenone, a gastric mucosa protective agent.[1][15] A common method involves the Carroll rearrangement.[1][16]
Experimental Workflow:
-
Reaction Setup: In a three-necked flask, dissolve Geranyllinalool, an aluminum isopropoxide catalyst, and isopropanol.[1]
-
Heating and Dissolution: Heat the mixture to approximately 45 °C with continuous stirring until all components are dissolved.[1]
-
Addition of Alkyl Acetoacetate: Add sec-butyl acetoacetate to the reaction mixture.[1]
-
Carroll Rearrangement: Heat the mixture to 150 °C to initiate the Carroll rearrangement reaction and maintain this temperature for several hours.[1]
-
Workup and Purification: After the reaction is complete, the crude teprenone is purified. This typically involves concentration to remove low-boiling point impurities, followed by chromatography (e.g., silica gel column chromatography) to yield the final high-purity product.[1]
Workflow for the synthesis of Teprenone from Geranyllinalool.
Toxicity and Safety
Geranyllinalool has undergone toxicological evaluation for its use as a fragrance ingredient.
| Toxicity Data | Value | Species | Reference |
| Acute Oral LD50 | >5 g/kg | Rat | [17] |
| 14.63 g/kg | Mouse | [17] | |
| Acute Dermal LD50 | >5 g/kg | Rabbit | [17] |
| Acute Intraperitoneal LD50 | >2.00 g/kg | Mouse | [17] |
| Skin Irritation | May cause mild skin irritation at higher concentrations. | [17] | |
| Eye Irritation | Causes serious eye irritation. | [18] | |
| Respiratory Irritation | May cause respiratory irritation. | [18] | |
| Genotoxicity | Does not present a concern for genotoxicity based on available data. | [19] | |
| Repeated Dose Toxicity (NOAEL) | 35 mg/kg/day | [19] |
Safety Precautions: Standard laboratory safety practices should be followed when handling Geranyllinalool. This includes wearing protective gloves, eye protection, and working in a well-ventilated area to avoid inhalation of vapors.[18]
Conclusion
Geranyllinalool is a multifaceted diterpenoid with significant applications in both basic and applied sciences. Its well-defined chemical and physical properties, coupled with an increasing understanding of its biological roles and synthetic utility, make it a compound of continuing interest for researchers in phytochemistry, drug discovery, and the flavor and fragrance industry. The data and protocols presented in this guide offer a comprehensive resource for professionals working with this versatile molecule.
References
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- 7. researchgate.net [researchgate.net]
- 8. Geranyllinalool Synthases in Solanaceae and Other Angiosperms Constitute an Ancient Branch of Diterpene Synthases Involved in the Synthesis of Defensive Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Geranyllinalool synthases in solanaceae and other angiosperms constitute an ancient branch of diterpene synthases involved in the synthesis of defensive compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
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- 13. foodb.ca [foodb.ca]
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- 15. Geranyl linalool | 1113-21-9 [chemicalbook.com]
- 16. Synthesis methods of teprenone and intermediate thereof - Eureka | Patsnap [eureka.patsnap.com]
- 17. CN102050714A - Method for synthesizing Teprenone - Google Patents [patents.google.com]
- 18. Quantitative analysis of geraniol, nerol, linalool, and alpha-terpineol in wine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. CN101343219B - Synthesis method of Teprenone - Google Patents [patents.google.com]
